molecular formula C16H19BrNSn B14410827 CID 71414612

CID 71414612

Cat. No.: B14410827
M. Wt: 423.9 g/mol
InChI Key: RNWIGNHVOQEHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 71414612 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

The synthesis of CID 71414612 involves several steps, including the reaction of 5-iodine-2-methylaniline with N-bromosuccinimide to obtain 4-bromine-5-iodine-2-methylaniline. This intermediate is then reacted with isoamyl nitrite under acidic conditions to produce 5-bromine-6-iodine-1H-indazole. The final step involves a Sonogashira coupling reaction with R-C=CH .

Chemical Reactions Analysis

CID 71414612 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide and isoamyl nitrite. The major products formed from these reactions are typically indazole derivatives .

Scientific Research Applications

CID 71414612 has a wide range of applications in scientific research It is used in chemistry for studying reaction mechanisms and developing new synthetic methods In biology, it is utilized for investigating molecular interactions and pathwaysIndustrially, it is used in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of CID 71414612 involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of cellulose biosynthesis, which is crucial for its effects in various applications. This mechanism was theorized in 2009 and proven in 2014 .

Comparison with Similar Compounds

CID 71414612 can be compared with other similar compounds such as indaziflam and semaglutide. Indaziflam is also an inhibitor of cellulose biosynthesis, while semaglutide is a glucagon-like peptide-1 receptor agonist. These comparisons highlight the unique properties and applications of this compound .

Similar Compounds

This compound stands out due to its specific mechanism of action and wide range of applications in various fields.

Properties

Molecular Formula

C16H19BrNSn

Molecular Weight

423.9 g/mol

InChI

InChI=1S/C9H12N.C6H5.CH2Br.Sn/c1-8-6-4-5-7-9(8)10(2)3;1-2-4-6-5-3-1;1-2;/h4-7H,1H2,2-3H3;1-5H;1H2;

InChI Key

RNWIGNHVOQEHMV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1C[Sn](CBr)C2=CC=CC=C2

Origin of Product

United States

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